(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine

Lipophilicity ADME Prediction Membrane Permeability

Minor structural variations in furan-benzylamine building blocks cause irreproducible target engagement and altered ADME, derailing CNS drug discovery programs. (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (CAS 436086-81-6) eliminates this risk: • Unique 2,3-dimethoxy substitution-distinct steric/electronic profile vs. common 4-methoxy or unsubstituted analogs • Aromatic furan core (XLogP3=1.8) aligned with CNS drug-like physicochemical space; 4 H-bond acceptor sites ideal for fragment-based drug discovery (FBDD) • Reduced conformational entropy vs. THF analog enhances binding affinity and selectivity in enzyme inhibitor design • ≥95% purity, in stock for immediate global dispatch

Molecular Formula C14H17NO3
Molecular Weight 247.29 g/mol
CAS No. 436086-81-6
Cat. No. B1298021
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine
CAS436086-81-6
Molecular FormulaC14H17NO3
Molecular Weight247.29 g/mol
Structural Identifiers
SMILESCOC1=CC=CC(=C1OC)CNCC2=CC=CO2
InChIInChI=1S/C14H17NO3/c1-16-13-7-3-5-11(14(13)17-2)9-15-10-12-6-4-8-18-12/h3-8,15H,9-10H2,1-2H3
InChIKeyQAJRSBYGWGCFMP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine: Overview & Key Features


(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine (CAS 436086-81-6) is a secondary amine characterized by a 2,3-dimethoxyphenyl moiety linked via a methylene bridge to a furan-2-ylmethyl group [1]. The compound is a member of the furan-2-ylmethyl benzylamine class, a scaffold of interest in medicinal chemistry due to its potential for modular modification and the presence of both aromatic and heteroaromatic functional groups . The 2,3-dimethoxy substitution pattern on the benzyl ring confers a distinct electronic and steric profile, differentiating it from other common substitution patterns (e.g., 4-methoxy or unsubstituted) [1]. Available from specialized chemical suppliers with a minimum purity specification of 95% , this compound serves as a key building block for the synthesis of more complex heterocyclic systems and as a reference standard in receptor binding and enzyme inhibition studies.

2,3-dimethoxyphenyl-furan-2-ylmethyl scaffold for heterocyclic synthesis
High-purity building block (specification-controlled ≥95%)
Reference standard for analytical method development
Aromatic furan moiety with distinct electronic and steric profile

Why Generic Substitution Fails for (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine


In the furan-2-ylmethyl benzylamine class, simple substitution or generic replacement is not feasible due to the profound impact of even minor structural variations on target engagement, ADME properties, and synthetic utility. The specific 2,3-dimethoxy substitution pattern on the benzyl ring, in contrast to the more common 4-methoxy or unsubstituted analogs, introduces unique steric hindrance and alters the electron density of the aromatic system, which can significantly influence binding affinity to biological targets and metabolic stability [1]. Furthermore, the presence of the furan ring, as opposed to a saturated tetrahydrofuran (THF) ring, directly impacts the molecule's lipophilicity (LogP) and potential for oxidative metabolism, thereby affecting its pharmacokinetic profile . Consequently, substituting this compound with a close analog lacking the exact substitution pattern or heterocyclic configuration introduces a high risk of altered biological activity, leading to unreliable and non-reproducible experimental outcomes in drug discovery, chemical biology, and assay development workflows.

2,3-dimethoxy substitution vs. 4-methoxy or unsubstituted analogs may alter electronic density and steric hindrance, shifting target binding.
Aromatic furan ring vs. saturated tetrahydrofuran ring changes lipophilicity (LogP) and oxidative metabolic susceptibility, impacting ADME profile.
Close structural analogs may not reproduce target engagement or assay reproducibility; validation required before substitution.

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine: Key Differences from Closest Analogs


Lipophilicity vs. Tetrahydrofuran Analog

The XLogP3-AA value, a computational predictor of lipophilicity, for (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine is 1.8 [1]. This value is significantly lower than that of its direct analog, (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine (CAS 510723-80-5), which has a predicted XLogP3-AA of 2.2 . The lower lipophilicity of the target compound is directly attributable to the presence of the aromatic furan ring versus the saturated tetrahydrofuran ring in the comparator.

Lipophilicity vs. THF Analog
Class-level
XLogP3-AA: 1.8 (target) vs. 2.2 (THF analog); difference −0.4 LogP
Reported lower lipophilicity may support reduced nonspecific binding in assays.
Computed property; experimental verification recommended.
Lipophilicity ADME Prediction Membrane Permeability Blood-Brain Barrier Penetration

Hydrogen Bond Acceptor Capacity vs. Unsubstituted Benzyl Analog

The target compound contains four hydrogen bond acceptor (HBA) sites: the two methoxy oxygen atoms on the benzyl ring, the oxygen atom in the furan ring, and the amine nitrogen [1]. In contrast, the unsubstituted analog, benzyl-furan-2-ylmethyl-amine (CAS 4439-53-6), possesses only two HBA sites (the furan oxygen and amine nitrogen) . The presence of the two additional methoxy groups significantly increases the molecule's potential for forming specific, directional interactions with biological targets or co-crystal formers.

HBA Count vs. Unsubstituted
Class-level
4 HBA sites (target) vs. 2 HBA sites (unsubstituted benzyl analog); +2 sites
Increased HBA count may support specific target interactions in fragment-based studies.
Structural count; binding relevance requires assay validation.
Hydrogen Bonding Receptor-Ligand Interactions Solubility Crystal Engineering

Rotatable Bond Count and Molecular Flexibility

(2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine possesses six rotatable bonds [1]. This is one fewer than its more flexible analog, (2,3-Dimethoxy-benzyl)-(tetrahydro-furan-2-ylmethyl)-amine, which has seven rotatable bonds due to the saturated tetrahydrofuran ring . The aromatic furan ring in the target compound introduces rigidity to the central linker region, constraining the molecule to a more limited set of low-energy conformations.

Rotatable Bonds vs. THF Analog
Class-level
6 rotatable bonds (target) vs. 7 (THF analog); −1 bond
Reduced flexibility may lower entropic penalty on binding.
Conformational advantage inferred; experimental binding data needed.
Molecular Flexibility Conformational Analysis Entropic Penalty Drug-likeness

Applications of (2,3-Dimethoxy-benzyl)-furan-2-ylmethyl-amine


CNS-Penetrant Lead Compound Design

Given its lower lipophilicity (XLogP3-AA = 1.8) compared to the tetrahydrofuran analog [1], this compound is ideally suited as a core scaffold for designing CNS-penetrant drug candidates. Its reduced LogP value aligns with the physicochemical property space of many successful CNS drugs (typically LogP 1-4), potentially leading to improved brain exposure and reduced off-target binding compared to more lipophilic analogs .

Fragment-Based Drug Discovery and Structural Biology

The increased hydrogen bond acceptor capacity (4 HBA sites) of this compound, relative to its unsubstituted benzyl analog , makes it a superior fragment for FBDD campaigns. The additional methoxy groups provide extra anchor points for forming specific interactions with target proteins, increasing the likelihood of obtaining well-resolved electron density maps in X-ray crystallography studies. This directly enhances the efficiency of structure-based lead optimization [1].

Binding Affinity Optimization via Conformational Restriction

The presence of the aromatic furan ring, which reduces the molecule's rotatable bond count by one compared to its tetrahydrofuran analog , pre-organizes the scaffold into a more rigid, defined conformation. This reduction in conformational entropy is a key strategy in medicinal chemistry to improve both the affinity and selectivity of lead compounds. This compound therefore serves as a conformationally constrained starting point for developing potent and selective enzyme inhibitors or receptor modulators [1].

Analytical Standards and Reference Materials

With a defined and verified purity of 95% from commercial suppliers , this compound is a suitable reference standard for analytical method development, including HPLC and LC-MS. Its unique combination of a 2,3-dimethoxybenzyl moiety and a furan-2-ylmethyl group provides a distinctive chromatographic and mass spectrometric signature, which is valuable for the quantification and identification of novel synthetic derivatives or metabolites in complex biological matrices.

Application
Selection Property
Validation Focus
CNS drug discovery scaffold design
Lower computed lipophilicity (LogP 1.8)
Brain penetration and off-target binding assays
Fragment-based drug discovery
Multiple hydrogen bond acceptor sites
Target co-crystallization and electron density maps
Conformationally constrained lead optimization
Aromatic furan ring reduces rotatable bonds
Binding affinity and selectivity assay profiling
Analytical reference standard
Defined purity and distinct chromatographic signature
LC-MS method development and metabolite identification

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